

# Application Notes and Protocols: Nuclear Fast Red as a Counterstain in Immunohistochemistry

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## Compound of Interest

Compound Name: C.I. Acid red 154

Cat. No.: B12371613

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A Note on **C.I. Acid Red 154**: Initial searches for the use of **C.I. Acid Red 154** as a counterstain in immunohistochemistry (IHC) did not yield specific application notes or established protocols. This suggests that it is not a commonly used or validated counterstain for this scientific application. Therefore, this document provides detailed application notes and protocols for a widely used and well-documented red counterstain, Nuclear Fast Red (also known as Kernechtrot), as a representative example for researchers, scientists, and drug development professionals.

## Introduction to Counterstaining in Immunohistochemistry

In immunohistochemistry, after the primary antigen has been labeled (typically with a brown or blue chromogen), a counterstain is applied to provide contrast and context to the tissue architecture.<sup>[1]</sup> A good counterstain selectively colors a different cellular compartment, most commonly the nucleus, allowing for the clear visualization and localization of the protein of interest within the tissue.<sup>[1]</sup> Nuclear Fast Red is a popular choice that imparts a red to pink color on the cell nuclei, providing excellent contrast with blue, green, and brown chromogens.<sup>[2]</sup> It directly stains nucleic acids and offers a rapid staining time of approximately 5 minutes.<sup>[1]</sup><sup>[2]</sup>

## Application Notes for Nuclear Fast Red

**Principle of Staining:** Nuclear Fast Red is an anthraquinone dye that forms a complex with aluminum ions, which then binds to the phosphate groups of nucleic acids in the cell nucleus, resulting in a red coloration.[3]

**Compatibility with Chromogens:** Nuclear Fast Red provides good contrast with a variety of chromogens. It is particularly suitable for use with blue, gray-blue, and brown chromogens. When using red chromogens like AEC, a different colored counterstain (e.g., hematoxylin) should be selected to avoid color incompatibility.[4]

**Optimization of Staining:** The intensity of Nuclear Fast Red staining can be adjusted by varying the incubation time.[4] A typical range is 1-10 minutes.[4][5] It is recommended to optimize the staining time for each tissue type and antigen retrieval protocol to achieve the desired intensity without masking the primary antibody signal.[4] Excessive washing after counterstaining can lead to decreased intensity.[4][5]

#### Data Presentation: Semi-Quantitative Analysis of Staining

The intensity of nuclear counterstaining is a critical parameter for accurate image analysis. While direct quantitative measurement of Nuclear Fast Red intensity can be performed using image analysis software, a common method for evaluating IHC results is semi-quantitative scoring, such as the H-Score. This method considers both the intensity of the stain and the percentage of positively stained cells. The following table illustrates a typical scoring system that can be adapted for assessing Nuclear Fast Red counterstaining quality.

Staining Intensity Score	Description	Percentage of Stained Nuclei	H-Score Calculation
0	No staining	0%	$(1 \times \% \text{ of } 1+ \text{ cells}) + (2 \times \% \text{ of } 2+ \text{ cells}) + (3 \times \% \text{ of } 3+ \text{ cells})$
1+	Weak nuclear staining	1-25%	
2+	Moderate nuclear staining	26-50%	
3+	Strong nuclear staining	51-100%	

## Experimental Protocols

### I. Preparation of Nuclear Fast Red Staining Solution (0.1% w/v)

This protocol provides instructions for preparing a 0.1% Nuclear Fast Red solution.

Materials:

- Nuclear Fast Red (C.I. 60760)
- Aluminum Sulfate ( $\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$ )
- Distilled or Deionized Water
- Thymol (as a preservative)
- Beaker
- Graduated cylinder
- Heating plate with magnetic stirrer
- Filter paper

Procedure:

- In a beaker, dissolve 50 g of aluminum sulfate in 1 L of distilled water.
- Add 1 g of Nuclear Fast Red powder to the aluminum sulfate solution.
- Heat the solution gently with continuous stirring until it begins to boil.
- Remove the solution from the heat and allow it to cool to room temperature overnight.
- Filter the solution to remove any precipitate.
- Add a few crystals of thymol to the filtered solution to prevent microbial growth.

- Store the solution at room temperature. It is stable for approximately one year. If a precipitate forms over time, it can be filtered before use without affecting staining efficacy.[4]

## II. Immunohistochemistry Staining Protocol with Nuclear Fast Red Counterstain

This protocol outlines the key steps for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by counterstaining with Nuclear Fast Red.

### Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash buffer (e.g., PBS or TBS)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking solution (e.g., normal serum)
- Primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP reagent
- DAB substrate kit
- Prepared Nuclear Fast Red solution
- Mounting medium

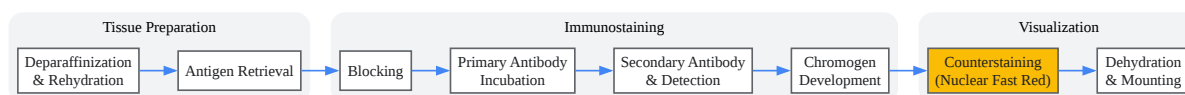
### Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water.
- Antigen Retrieval:
  - Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).
  - Maintain at a sub-boiling temperature for 10 minutes.
  - Cool slides on the benchtop for 30 minutes.[\[6\]](#)
- Blocking Endogenous Peroxidase:
  - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  - Wash slides three times in wash buffer for 5 minutes each.
- Blocking Non-Specific Binding:
  - Incubate each section with blocking solution for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation:
  - Remove the blocking solution and add the diluted primary antibody.
  - Incubate according to the manufacturer's instructions (e.g., overnight at 4°C).
- Secondary Antibody and Detection:
  - Wash sections in wash buffer three times for 5 minutes each.[\[6\]](#)

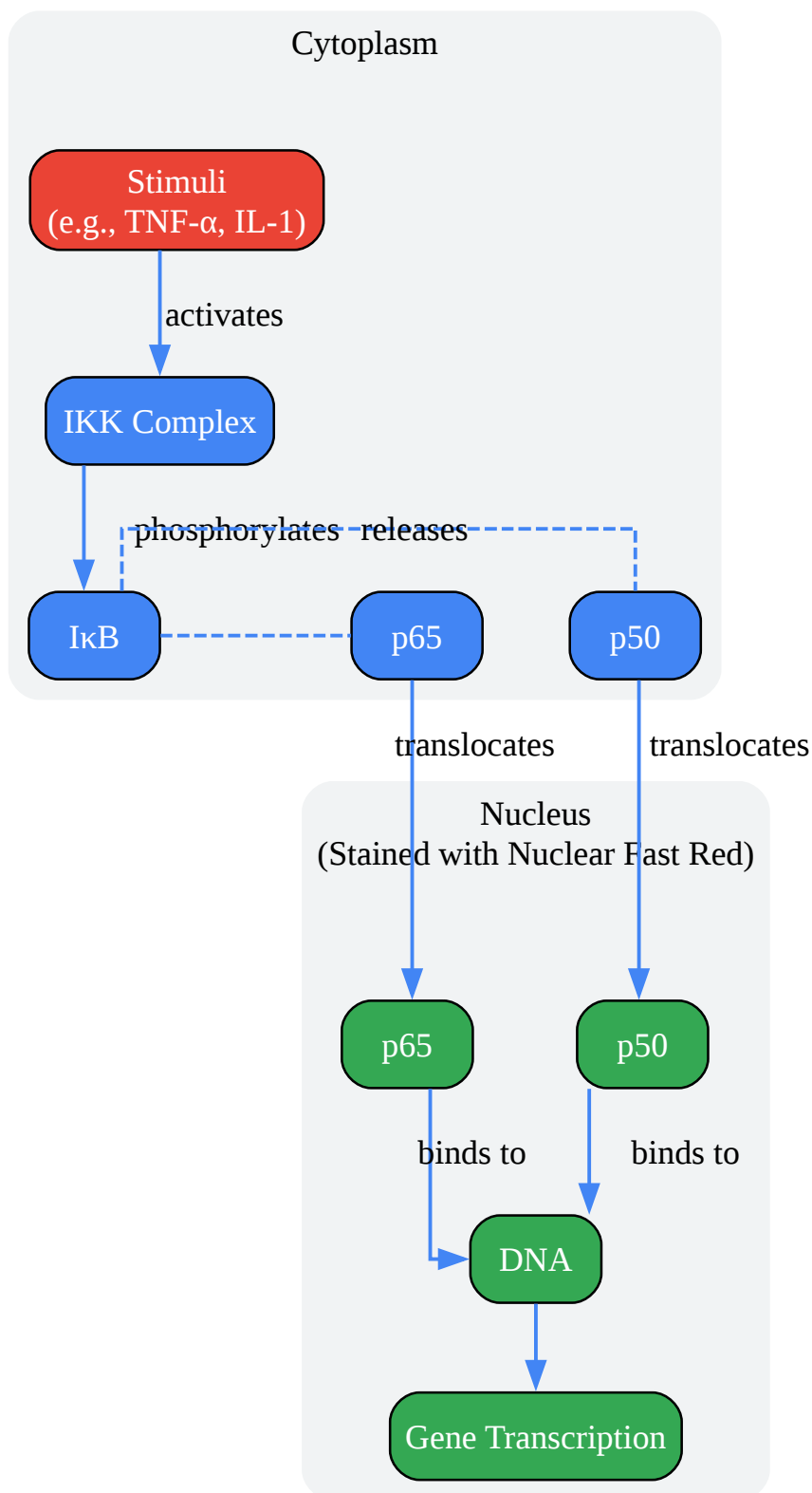
- Add biotinylated diluted secondary antibody and incubate for 30 minutes at room temperature.[6]
- Wash sections three times with wash buffer for 5 minutes each.[6]
- Add Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[6]
- Wash sections three times in wash buffer for 5 minutes each.[6]
- Chromogen Development:
  - Add DAB substrate to each section and monitor for color development.
  - Immerse slides in deionized water to stop the reaction.[6]
- Counterstaining with Nuclear Fast Red:
  - Immerse slides in the prepared Nuclear Fast Red solution for 1-10 minutes, depending on the desired staining intensity.[4][5]
  - Wash slides in running tap water for 1-10 minutes.[4][5]
- Dehydration and Mounting:
  - Dehydrate sections through graded alcohols (70%, 95%, 100% ethanol).
  - Clear in two changes of xylene.
  - Mount with a permanent mounting medium.

## Visualizations



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### Immunohistochemistry Workflow with Nuclear Fast Red Counterstaining.



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NF- $\kappa$ B Signaling Pathway and Nuclear Translocation of p65/p50.

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